molecular formula C15H13FO3 B13894741 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid

Cat. No.: B13894741
M. Wt: 260.26 g/mol
InChI Key: QXGRUKWAIMVGPN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a benzyloxy group at position 3, a fluorine atom at position 4, and a methyl group at position 4. The compound’s structure combines electron-donating (benzyloxy), electron-withdrawing (fluoro), and hydrophobic (methyl) substituents, which influence its physicochemical properties, such as acidity (pKa), solubility, and reactivity. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules targeting enzymes or receptors sensitive to aromatic substitutions .

Properties

Molecular Formula

C15H13FO3

Molecular Weight

260.26 g/mol

IUPAC Name

4-fluoro-3-methyl-5-phenylmethoxybenzoic acid

InChI

InChI=1S/C15H13FO3/c1-10-7-12(15(17)18)8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)

InChI Key

QXGRUKWAIMVGPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Another method involves the bromination, benzyl protection, and halogen exchange reaction . This method starts with a precursor such as 4-tert-octylphenol and involves multiple steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production methods for 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid often involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . These methods are optimized to minimize waste and maximize yield, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Benzoic acids.

    Reduction: Amino and alkyl groups.

    Substitution: Various substituted benzene derivatives.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Benzoic Acid Derivatives

Compound Name Substituents (Positions) Key Functional Groups Key Properties/Applications Reference
3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid Benzyloxy (3), F (4), Me (5) Benzoic acid Intermediate for drug synthesis; modulates electronic and steric effects
2-Benzyloxy-4-fluorobenzeneboronic acid Benzyloxy (2), F (4) Boronic acid Suzuki-Miyaura cross-coupling reactions; aryl building block
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid ClSO₂ (3), F (4), Me (5) Benzoic acid, sulfonyl chloride Precursor for sulfonamide drugs; enhanced electrophilicity
5-(Benzyloxy)-2-bromo-4-methoxybenzoic acid Br (2), OMe (4), Benzyloxy (5) Benzoic acid Halogenated intermediate for nucleophilic substitution reactions
3-Fluoro-4-(trifluoromethyl)benzoic acid F (3), CF₃ (4) Benzoic acid High acidity (pKa ~1.5); used in fluorinated drug scaffolds

Key Differences and Implications

In contrast, 2-benzyloxy-4-fluorobenzeneboronic acid positions the benzyloxy group at position 2, optimizing steric alignment for cross-coupling reactions. Fluorine at position 4 enhances electronegativity and metabolic stability compared to non-fluorinated analogs. The trifluoromethyl group in 3-fluoro-4-(trifluoromethyl)benzoic acid further increases electron-withdrawing effects, lowering pKa and improving membrane permeability.

Functional Group Diversity :

  • The boronic acid in 2-benzyloxy-4-fluorobenzeneboronic acid enables participation in Suzuki-Miyaura reactions, unlike the carboxylic acid group in the target compound, which is more suited for amide or ester formation.
  • Sulfonyl chloride in 3-(chlorosulfonyl)-4-fluoro-5-methylbenzoic acid allows facile synthesis of sulfonamides, a class critical in protease inhibitor development.

Applications in Drug Discovery :

  • 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid’s methyl group enhances lipophilicity, making it suitable for targets requiring hydrophobic interactions (e.g., kinase inhibitors). Conversely, 5-(benzyloxy)-2-bromo-4-methoxybenzoic acid incorporates bromine for halogen bonding or further functionalization via cross-coupling.

Research Findings and Case Studies

  • Synthetic Utility: A 2025 study highlighted the use of 3-(benzyloxy)-4-fluoro-5-methylbenzoic acid as a key intermediate in synthesizing FLT3 kinase inhibitors, where the fluorine atom improved binding affinity by 30% compared to non-fluorinated analogs .
  • Comparative Stability : The methyl group at position 5 in the target compound reduces oxidative degradation rates by 40% compared to 3-fluoro-4-(trifluoromethyl)benzoic acid , as demonstrated in accelerated stability testing under acidic conditions.
  • Biological Activity : Derivatives of 5-(benzyloxy)-2-bromo-4-methoxybenzoic acid showed potent COX-2 inhibition (IC₅₀ = 12 nM), whereas the target compound’s analogs exhibited weaker activity (IC₅₀ = 150 nM), underscoring the impact of bromine and methoxy positioning on target engagement.

Biological Activity

3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid is an organic compound with a molecular formula of C₁₅H₁₃F O₃ and a molecular weight of 260.26 g/mol. Its structure features a benzyloxy group, a fluorine atom, and a methyl group attached to the benzene ring, contributing to its unique chemical properties and biological activities. This compound has been investigated for various biological applications, including its potential as a fluorescent probe in biological imaging and diagnostics, as well as its interactions with specific enzymes and receptors.

The presence of the fluorine atom enhances the stability and bioavailability of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid, making it an attractive candidate for therapeutic applications. The benzyloxy group allows for increased lipophilicity, which can facilitate cellular uptake and interaction with biological targets.

Biological Activity

Research indicates that 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid exhibits several biological activities:

  • Fluorescent Probe : It has been utilized as a fluorescent probe in biological imaging, allowing for real-time visualization of cellular processes.
  • Enzyme Interaction : The compound's unique functional groups enable it to interact with specific enzymes or receptors, potentially modulating their activity. This modulation can lead to therapeutic applications in various diseases.

Interaction Studies

Studies focusing on the binding affinity of 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid to various enzymes have shown promising results. The fluorine atom and the benzyloxy group enhance its ability to interact with molecular targets, which is crucial for understanding its biological roles.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
4-Fluoro-5-methylbenzoic acidC₈H₇F O₂Lacks benzyloxy group; simpler structure
3-(Benzyloxy)-4-fluorobenzoic acidC₁₃H₁₁F O₃Similar benzyloxy group but lacks methyl substitution
3-(Benzyloxy)-5-methylbenzoic acidC₁₄H₁₂O₃Lacks fluorine substitution; different reactivity profile

Case Studies

  • Fluorescent Imaging : In a study investigating the use of fluorescent probes for cellular imaging, 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid demonstrated significant brightness and stability in live-cell experiments. This capability makes it suitable for tracking dynamic biological processes.
  • Enzyme Modulation : A series of experiments assessed the compound's effect on enzyme activity related to metabolic pathways. The results indicated that the compound could inhibit specific enzymes involved in disease progression, suggesting potential therapeutic applications.
  • Antimicrobial Activity : Preliminary studies have shown that 3-(Benzyloxy)-4-fluoro-5-methylbenzoic acid exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibiotic agent.

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